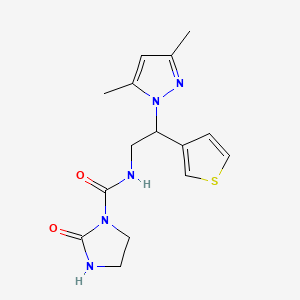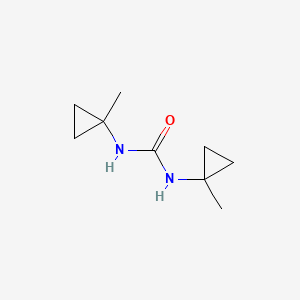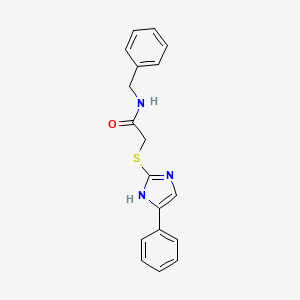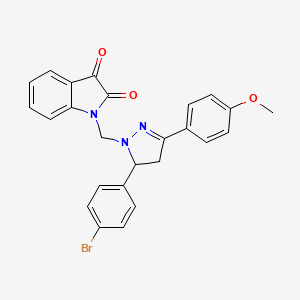
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide" is a derivative that falls within the class of pyrazole and imidazolidine compounds. These classes of compounds are known for their potential biological applications, particularly in the field of medicinal chemistry. They are often explored for their anti-tumor properties and ability to inhibit various enzymes relevant to human diseases.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves condensation reactions, as outlined in the synthesis of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, which is a precursor to various pyrazole derivatives with potential anti-tumor activity . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of antipyrine, a non-steroidal anti-inflammatory drug, to obtain compounds with potential biological applications . These methods highlight the versatility of pyrazole chemistry in generating compounds with significant biological relevance.
Molecular Structure Analysis
The molecular structure of pyrazole and imidazolidine derivatives can be complex, with the possibility of rotational disorder in the rings, as seen in the X-ray crystal structure analysis of a 2-thioxoimidazolidin-4-one derivative . The detailed structural analysis is crucial for understanding the intermolecular interactions and the potential biological activity of these compounds.
Chemical Reactions Analysis
Pyrazole and imidazolidine derivatives can undergo various chemical reactions, including cyclocondensation with different reagents to yield a diverse range of products, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-d]oxazin-4-one derivatives . These reactions are essential for the diversification of the core structure, potentially leading to compounds with varied and specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of substituents like fluorophenyl groups can affect the compound's ability to inhibit the proliferation of cancer cell lines, as seen in the study of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide . The analysis of these properties is essential for the development of compounds with desired biological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Mechanistic Insights
The study of related compounds has provided significant insights into chemical synthesis techniques and reaction mechanisms. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrated an ANRORC rearrangement process, followed by N-formylation to yield complex heterocyclic compounds, indicating the potential for creating diverse derivatives for further investigation in various fields of chemistry and biology (Ledenyova et al., 2018).
Antitumor Activity
Compounds structurally related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide have shown promise as anti-tumor agents. A synthesis and molecular modeling study revealed that novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives exhibited significant effects against mouse tumor model cancer cell lines, suggesting potential applications in cancer treatment (Nassar et al., 2015).
Antidepressant and Anticonvulsant Activities
Novel pyrazole derivatives have been synthesized and evaluated for their antidepressant and anticonvulsant activities. Studies indicate that some derivatives significantly induced antidepressant activity and exhibited protective effects against seizures, pointing towards potential therapeutic applications in neurology (Abdel‐Aziz et al., 2009).
Antimicrobial Activity
The design and synthesis of carboxamide derivatives have also led to the discovery of compounds with potent antimicrobial properties. This includes the development of compounds with promising antibacterial activity against various strains, highlighting the potential for the development of new antimicrobial agents (Palkar et al., 2017).
Structural Analysis and Drug Design
In-depth structural elucidation of designer drugs similar in complexity to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has been crucial in understanding the molecular framework of new psychoactive substances. This knowledge assists in the design and development of novel therapeutic compounds with specific biological targets (Girreser et al., 2016).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-10-7-11(2)20(18-10)13(12-3-6-23-9-12)8-17-15(22)19-5-4-16-14(19)21/h3,6-7,9,13H,4-5,8H2,1-2H3,(H,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGVGNOGSWMUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)N2CCNC2=O)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2526581.png)
![N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2526582.png)
![N-cyclopentyl-4-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2526583.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2526589.png)


![2-[(4-Cyanooxan-4-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2526596.png)
![1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2526597.png)


![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526601.png)

![2-[[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2526603.png)